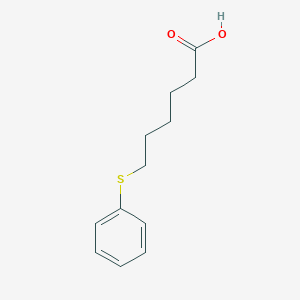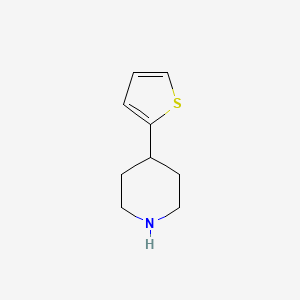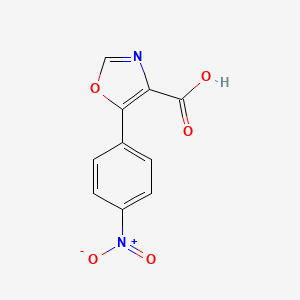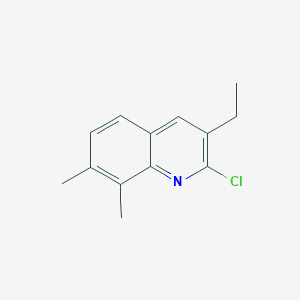
2-Chloro-3-ethyl-7,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Chloro-3-ethyl-7,8-dimethylquinoline is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse applications, including their use in medicinal chemistry as antimalarial and antimicrobial agents, as well as in materials science and catalysis.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include the formation of intermediates, such as those described in the synthesis of 2-(1-(arylimino)ethyl)-8-arylimino-5,6,7-trihydroquinolines . These compounds were synthesized and characterized, indicating the presence of isomer forms due to the migration of a double bond. Similarly, novel 2- and 8-substituted 4-amino-7-chloroquinolines were synthesized, demonstrating the versatility of substituents that can be introduced into the quinoline framework . The synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride also exemplifies the multi-step nature of quinoline synthesis, involving acylation, Bischler-Napieralski reaction, and reduction steps .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with the potential for various substituents to influence the overall geometry. For instance, iron dichloride complexes of aryliminoethyl-arylimino-trihydroquinolines were found to adopt distorted bipyramidal coordination geometry at iron, as determined by single-crystal X-ray diffraction studies . The structure of 7-acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile also reveals a significant inclination between the chlorophenyl ring and the pyridine ring of the isoquinoline ring system .
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. The iron complexes mentioned previously exhibited high activities toward ethylene polymerization, indicating their potential as catalysts in industrial processes . The reactivity of cyclopalladated compounds derived from quinoline ligands also demonstrates the ability of these compounds to undergo bond cleavage and insertion reactions with alkynes, leading to the formation of organometallic compounds with allylic moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For example, the presence of electron-donating amino and dimethylamino substituents was found to be compatible with coupling conditions in the synthesis of substituted 4-amino-7-chloroquinolines . The crystal structure of the 7-acetyl-8-(4-chlorophenyl)-3-ethylsulfanyl-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile shows the formation of dimers through hydrogen bonding, which can affect the compound's solubility and stability .
Aplicaciones Científicas De Investigación
Antimycotic Activity
2-Chloro-3-ethyl-7,8-dimethylquinoline has shown potential in antimycotic activity. Compounds related to this chemical, such as 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, were synthesized and tested for their in vitro antimycotic activity against various microorganisms including Aspergillus fumigatus and Candida albicans. Several of these compounds exhibited strong inhibition of these microorganisms (Cziáky et al., 1996).
Antitubercular Activity
In the field of antitubercular research, novel compounds related to 2-Chloro-3-ethyl-7,8-dimethylquinoline, specifically 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, were designed, synthesized, and evaluated. These compounds demonstrated promising antitubercular agents with lower cytotoxicity profiles, indicating their potential in treating tuberculosis (Marvadi et al., 2020).
Antineoplastic Activity
Anthraquinones containing the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain, similar in structure to 2-Chloro-3-ethyl-7,8-dimethylquinoline, have shown superior antineoplastic activity compared to those containing tertiary amino side chains. This highlights the potential of quinoline derivatives in cancer treatment, though the presence of the specific side chain is an important but not a sufficient factor for significant biological activity (Zee-Cheng et al., 1979).
Synthetic Applications in Organic Chemistry
2-Chloro-3-ethyl-7,8-dimethylquinoline and its analogs have been extensively studied for their synthetic applications in organic chemistry. These compounds have been used to synthesize quinoline ring systems and reactions to construct fused or binary quinoline-core heterocyclic systems. The biological evaluation and synthetic applications of these compounds have been a focus of recent research, indicating their versatility in chemical synthesis (Hamama et al., 2018).
Propiedades
IUPAC Name |
2-chloro-3-ethyl-7,8-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHSPFGLRVSVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594448 |
Source


|
| Record name | 2-Chloro-3-ethyl-7,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-ethyl-7,8-dimethylquinoline | |
CAS RN |
917746-29-3 |
Source


|
| Record name | 2-Chloro-3-ethyl-7,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


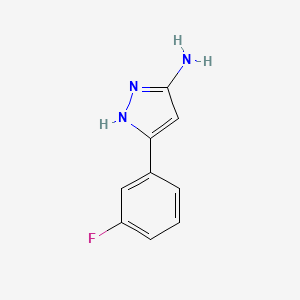
![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)
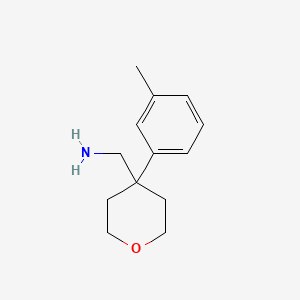
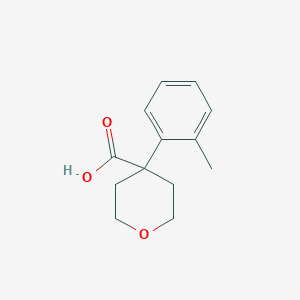


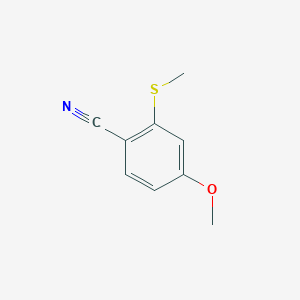
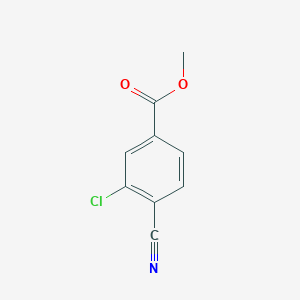
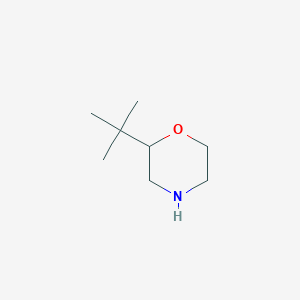
![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)
